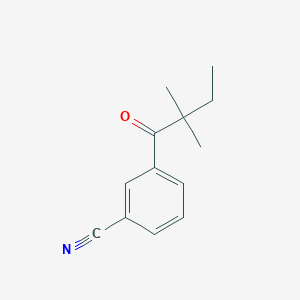

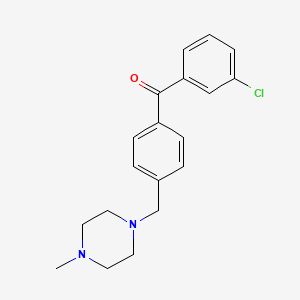

3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone

Vue d'ensemble

Description

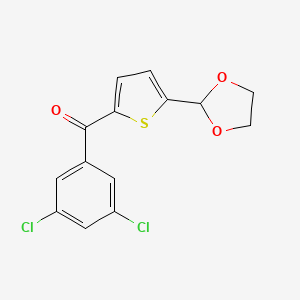

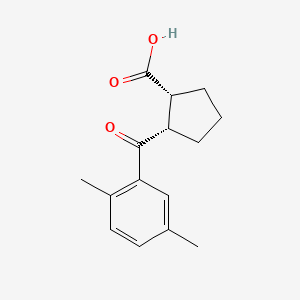

“3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the linear formula C20H23NO . It is used in scientific research and has various applications, making it valuable in organic synthesis and pharmaceutical studies.

Molecular Structure Analysis

The molecule contains a total of 47 bonds. There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 aromatic ketone, 1 aliphatic tertiary amine, and 1 Pyrrolidine .Applications De Recherche Scientifique

Here is a general overview of the applications of pyrrolone and pyrrolidinone derivatives:

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity . The exact methods of application and experimental procedures would depend on the specific derivative and the type of microorganism being targeted.

Anticancer Activity

These derivatives have also been used in cancer research due to their anticancer activity . They could potentially be used in the development of new cancer therapies.

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have anti-inflammatory properties . They could be used in the development of new anti-inflammatory drugs.

Antidepressant Activity

Some pyrrolone and pyrrolidinone derivatives have been found to have antidepressant activity . They could potentially be used in the treatment of depression.

Anticonvulsant Activity

Six derivatives of 3,3-diphenylpyrrolid-2-one were synthesized and tested for anticonvulsant activity . Among them, 2-imino-1,5-dimethyl-3,3-diphenylpyrrolidine hydrochloride was effective in mice against maximal electroshock-induced seizures .

Anti-HCV Activity

Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-HCV (Hepatitis C Virus) activity . They could potentially be used in the development of new antiviral drugs.

Organic Synthesis

Benzophenones are often used as building blocks in organic synthesis. They can undergo various reactions to form a wide range of products .

Photoinitiators

Benzophenones can absorb UV light and initiate chemical reactions. Because of this, they are often used as photoinitiators in the manufacture of coatings, inks, and adhesives .

Sunscreens

Some benzophenones are used in sunscreens due to their ability to absorb UV light .

Fragrances

Benzophenones are sometimes used in fragrances due to their pleasant smell .

Food Packaging

Certain benzophenones are used in food packaging materials due to their stability and resistance to heat .

Pharmaceuticals

Benzophenones can be used in the synthesis of various pharmaceuticals .

Safety And Hazards

The safety data sheet for “3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone” provides a list of precautionary statements. These include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray, to avoid getting the compound in eyes, on skin, or on clothing, and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

(3,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h5-7,10-13H,3-4,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOVCLBSUYJNAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643204 | |

| Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone | |

CAS RN |

898770-49-5 | |

| Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1614222.png)

![cis-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614224.png)